N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15313477
Molecular Formula: C20H21NO5S
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO5S |
|---|---|
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H21NO5S/c1-13-5-6-17-14(2)19(26-18(17)10-13)20(22)21(11-16-4-3-8-25-16)15-7-9-27(23,24)12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3 |
| Standard InChI Key | RSWFXGGFQZSXPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4)C |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide are not specified, related compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide have a molecular formula of C19H19NO5S and a molecular weight of approximately 373.4 g/mol .
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
Chemical Reactivity
Compounds with tetrahydrothiophene and furan rings can undergo various chemical reactions typical for amides and heterocycles, such as nucleophilic substitution and electrophilic addition. These reactions are critical for modifying the compound to enhance biological activity or alter pharmacological properties.
Related Compounds
Compounds with similar structures, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide, have shown potential in medicinal chemistry, particularly as bromodomain inhibitors. These inhibitors can modulate gene expression by disrupting the interaction between bromodomains and acetylated lysines on histones, which is relevant in diseases like cancer and inflammatory disorders.
Comparison with Other Compounds
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